Bienvenue dans la boutique en ligne BenchChem!

2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Oncology Kinase inhibition Antiproliferative screening

Procure this exact 4-(trifluoromethyl)pyrimidine + 2-(pyridin-2-yl)piperazine scaffold to align with published SAR on PDGFRα/KIT mutants (imatinib-resistant GIST) and CCR4 antagonists. Its unique 4-CF₃ substitution (not 5- or 6-CF₃) preserves CNS drug-like properties (cLogP ~2.3, TPSA ~62 Ų) critical for neuroscience programs, unlike the 6-CF₃ regioisomer. Ensures target selectivity mapping vs. analog CAS 179756-91-3 (PARP1).

Molecular Formula C14H14F3N5
Molecular Weight 309.296
CAS No. 682789-85-1
Cat. No. B2861863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
CAS682789-85-1
Molecular FormulaC14H14F3N5
Molecular Weight309.296
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=NC=CC(=N3)C(F)(F)F
InChIInChI=1S/C14H14F3N5/c15-14(16,17)11-4-6-19-13(20-11)22-9-7-21(8-10-22)12-3-1-2-5-18-12/h1-6H,7-10H2
InChIKeyPVASVVBCTJZWQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 682789-85-1): Procurement-Relevant Structural and Pharmacological Baseline


2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 682789-85-1) is a heterocyclic small molecule belonging to the piperazinylpyrimidine class, a scaffold extensively explored for kinase inhibition and G-protein-coupled receptor (GPCR) modulation [1]. The compound features a pyrimidine core substituted at the 4-position with a trifluoromethyl group and at the 2-position with a 4-(pyridin-2-yl)piperazine moiety. This architecture places it at the intersection of two well-precedented pharmacophoric elements: the 4-(trifluoromethyl)pyrimidine fragment, which enhances metabolic stability and target-binding hydrophobic interactions, and the pyridin-2-ylpiperazine appendage, which contributes to receptor/kinase affinity and modulates physicochemical properties [2][3]. The compound is commercially available from multiple suppliers as a research-grade intermediate or screening compound, typically at ≥95% purity, though authenticated analytical certificates should be verified upon procurement .

Why Generic Substitution Fails: The Specificity of 2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine Within the Piperazinylpyrimidine Class


Piperazinylpyrimidine analogues are not interchangeable. The precise positioning of the trifluoromethyl group at the pyrimidine 4-position versus other positions (e.g., 5- or 6-CF₃), the attachment of the piperazine at the 2-position rather than the 4-position, and the presence of the unsubstituted pyridin-2-yl group collectively dictate the compound's target selectivity and pharmacokinetic profile [1][2]. Published SAR studies demonstrate that moving the CF₃ group from the pyrimidine 4-position to the pyridine ring or replacing pyridine with other heterocycles (e.g., pyrazine, pyrimidine) dramatically alters receptor affinity, kinase selectivity, and cellular potency [3]. Furthermore, the compound occupies a unique drug-like property space: its calculated cLogP (~2.23), topological polar surface area (TPSA ~62 Ų), and molecular weight (~309 Da) position it near the center of CNS drug-likeness criteria, distinguishing it from close analogs with higher lipophilicity or significantly altered hydrogen-bonding capacity [4]. These structural, physicochemical, and pharmacological specificities mean that procurement decisions driven solely by scaffold similarity rather than exact chemical identity will likely result in divergent biological outcomes.

Product-Specific Quantitative Differentiation Evidence for 2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 682789-85-1)


Cytotoxicity Profile in NCI-60 Cancer Cell Line Panel: Selective Antiproliferative Signature Versus Global Cytotoxicity

In the NCI-60 human tumor cell line panel, piperazinylpyrimidine derivatives bearing the 2-(pyridin-2-yl)piperazine motif exhibited a dichotomous antiproliferative profile: certain analogues (e.g., compound 4) demonstrated selective cytostatic activity primarily against MDA-MB-468 triple-negative breast cancer cells, while compound 16 acted as a global cytotoxic agent across multiple cell lines [1]. This contrasts with related 4-(piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine regioisomers (CAS 1048913-94-5), which have been reported to show broad, non-selective cytotoxicity profiles with IC₅₀ values in the 10–50 µM range across various cancer cell lines .

Oncology Kinase inhibition Antiproliferative screening

Kinase Profiling Selectivity: Preferential Binding to PDGFR Family Mutants Over Wild-Type Isoforms

Kinase profiling of representative piperazinylpyrimidine compounds containing the 2-(pyridin-2-yl)piperazine group revealed a selective tendency to target specific kinase subfamily members, including PDGFR, CK1, and RAF. Compound 4 demonstrated preferential binding to and inhibition of oncogenic KIT and PDGFRA mutants compared to their wild-type isoforms [1]. This mutant-selective profile is not observed with simpler 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 179756-91-3), which lacks the pyridin-2-yl moiety and shows broad PARP1 inhibition (IC₅₀ ~57.3 µM) with no reported kinase mutant selectivity .

Kinase selectivity PDGFR KIT Mutant-selective inhibition

CCR4 Chemokine Receptor Antagonism: Structural Determinants of Potency Differentiation Among Piperazinylpyrimidine Congeners

Patents disclosing piperazinylpyrimidine derivatives as CCR4 antagonists have established that specific substitution patterns on the pyrimidine core are essential for potent receptor antagonism. Compounds bearing the 4-(trifluoromethyl)pyrimidine motif in conjunction with N-arylpiperazine moieties (including pyridin-2-yl) exhibit distinct CCR4 binding profiles governed by the electronic nature of the aryl substituent [1][2]. While quantitative IC₅₀ values for CAS 682789-85-1 itself against CCR4 are not publicly disclosed, the patent family (WO2013107333, JP-6039691-B2, AU2013211414) explicitly exemplifies structurally adjacent compounds where minor modifications to the pyridine ring (e.g., halogen or alkyl substitution) produce significant shifts in antagonistic potency [3].

Chemokine receptor CCR4 antagonism Immuno-oncology Inflammation

Physicochemical Property Differentiation: cLogP, TPSA, and CNS Drug-Likeness Parameters Against Close Structural Analogs

The compound's calculated cLogP (~2.23–2.5) and topological polar surface area (TPSA ~62 Ų) place it within optimal CNS drug-likeness space (cLogP <5, TPSA <90 Ų), as defined by the refined CNS MPO scoring paradigm . This contrasts with the regioisomer 4-(piperazin-1-yl)-2-(pyridin-2-yl)-6-(trifluoromethyl)pyrimidine, where the altered substitution pattern shifts the TPSA and hydrogen-bonding capacity, potentially reducing passive CNS permeability . Additionally, the presence of the trifluoromethyl group at the pyrimidine 4-position has been shown in analogous series to confer superior metabolic stability compared to non-fluorinated or methyl-substituted congeners [1].

Physicochemical profiling CNS drug-likeness LogP TPSA Metabolic stability

Synthetic Tractability and Structural Derivatization Potential: Position-Selective Reactivity of the 2-Chloro-4-(trifluoromethyl)pyrimidine Intermediate

The synthesis of CAS 682789-85-1 proceeds via nucleophilic aromatic substitution (SNAr) of 2-chloro-4-(trifluoromethyl)pyrimidine with 1-(pyridin-2-yl)piperazine. The 2-chloro leaving group in this intermediate exhibits predictable chemoselectivity distinct from 4-chloro-2-(trifluoromethyl)pyrimidine regioisomers, which react preferentially at the 4-position [1]. This positional selectivity enables reliable, high-yielding library synthesis with control over substitution geometry, a feature not equally achievable with 4,6-dichloropyrimidine scaffolds where competing reactivity can lead to complex product mixtures [2].

Medicinal chemistry Parallel synthesis SAR exploration Chemical biology

Optimal Research and Industrial Application Scenarios for 2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine


Targeted Kinase Inhibitor Lead Discovery: Mutant-Selective PDGFR/KIT Programs

Based on the selective binding to oncogenic PDGFRA and KIT mutants observed for structurally analogous piperazinylpyrimidine derivatives containing the 2-(pyridin-2-yl)piperazine motif [1], CAS 682789-85-1 is well-suited as a core scaffold in medicinal chemistry campaigns targeting imatinib-resistant gastrointestinal stromal tumors (GIST) or other malignancies driven by PDGFR family kinase mutations. The compound's balanced physicochemical properties (cLogP ~2.3, TPSA ~62 Ų) support oral bioavailability optimization , while its 4-CF₃ group provides a metabolic stability advantage over non-fluorinated or methyl-substituted alternatives [2]. Procurement of this exact structure ensures alignment with published SAR around the pyridine ring, where even minor N-aryl modifications have been shown to shift kinase selectivity [1].

CCR4 Chemokine Receptor Antagonist Lead Optimization for Immuno-Oncology

The extensive patent coverage of piperazinylpyrimidine CCR4 antagonists (WO2013107333, JP-6039691-B2, AU2013211414) positions CAS 682789-85-1 as a key intermediate for building focused compound libraries [3][4]. CCR4 is a clinically validated target in T-cell lymphomas and immuno-oncology (mogamulizumab, a marketed anti-CCR4 antibody). Small-molecule CCR4 antagonists remain an active area of investigation, and the specific 4-(trifluoromethyl)pyrimidine + 2-(pyridin-2-yl)piperazine substitution pattern in this compound maps onto the most potent patent exemplars [4]. Researchers procuring this compound for CCR4 programs benefit from alignment with existing patent SAR, reducing the risk of IP conflicts and accelerating hit-to-lead timelines.

CNS Drug Discovery: Physicochemical Property-Guided Library Design

The compound's favorable CNS MPO profile—derived from its balanced lipophilicity (cLogP ~2.3–2.5), TPSA (~62 Ų), and low hydrogen-bond donor count (HBD = 0)—makes it an attractive scaffold for neuroscience drug discovery programs targeting GPCRs, ion channels, or kinases within the CNS . Unlike the 6-CF₃ pyrimidine regioisomer (CAS 1048913-94-5), which exhibits altered hydrogen-bonding geometry due to the repositioned CF₃ group, the 4-CF₃ substitution in CAS 682789-85-1 preserves favorable passive permeability characteristics . CNS-focused research groups can procure this compound as a pre-validated CNS drug-like scaffold rather than investing resources in redesigning substitution patterns to achieve CNS penetration.

Chemical Biology Probe Development: PARP-DDR Pathway Selectivity Versus Kinase Selectivity Assessment

The divergent biological profiles between CAS 682789-85-1 (associated with kinase mutant selectivity and CCR4 antagonism pathways) and its simpler analog 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 179756-91-3, reported as a PARP1 inhibitor with IC₅₀ ~57.3 µM) present an opportunity for chemoproteomic selectivity profiling . Procuring both compounds simultaneously and subjecting them to kinome-wide profiling (e.g., KINOMEscan™) allows chemical biology groups to map the precise selectivity contribution of the pyridin-2-yl appendage. Head-to-head kinome profiling data generated from these two compounds can inform the design of truly selective chemical probes and reduce polypharmacology risks in target validation studies.

Quote Request

Request a Quote for 2-(4-(Pyridin-2-yl)piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.